molecular formula C13H11F2N3O B2924338 N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2361638-07-3

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide

Numéro de catalogue B2924338
Numéro CAS: 2361638-07-3
Poids moléculaire: 263.248
Clé InChI: AVOBCVYOPIDFAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a critical role in the regulation of cell growth and proliferation.

Mécanisme D'action

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide functions as a potent and selective inhibitor of CK1ε, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1ε has been implicated in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1ε, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway. It also inhibits the phosphorylation of AKT and ERK, which are key signaling pathways involved in cancer cell survival and proliferation. In addition, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of this protein kinase in cancer biology. However, its high potency may also limit its use in certain experimental settings, as it may induce off-target effects or toxicity at higher concentrations. In addition, the synthesis method for N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is complex and may require specialized equipment and expertise.

Orientations Futures

There are several future directions for the development and application of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another direction is the investigation of its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Finally, the identification of biomarkers that predict response to N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide may enable its use in personalized cancer therapy.

Méthodes De Synthèse

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized using a multi-step process involving the reaction of 2,4-difluoroaniline with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of prop-2-yn-1-amine and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields and purity of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.

Applications De Recherche Scientifique

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been demonstrated to be effective against a variety of cancer types, including breast, lung, prostate, and colon cancer. N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs.

Propriétés

IUPAC Name

N-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-3-13(19)17-11-7-16-18(8(11)2)12-5-4-9(14)6-10(12)15/h3-7H,1H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBCVYOPIDFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.